REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20]Cl>>[Cl:16][CH2:17][CH2:18][CH2:19][CH2:20][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
|
538 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
16.77 mol
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Name
|
brown viscous crude product
|
Quantity
|
830.9 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reacted analogously to A for 8 hours at 138° to 141°C internal temperature (external temperature 200°C)
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
DISTILLATION
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Details
|
are purified by vacuum distillation (boiling point0.2 : 151°-153°C) and subsequent recrystallisation from diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
ClCCCCN1C(NC(C1=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |